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Compound of Interest

Compound Name: p-Menth-1-ene-3,6-diol

Cat. No.: B023292

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the spectroscopic data for p-Menth-1-ene-3,6-diol,
a monoterpenoid found in various plants, including Mentha species and the roots of Pueraria
lobata.[1][2] Due to the limited availability of comprehensive, publicly accessible spectroscopic
data for this specific compound, this document outlines the expected spectral characteristics
based on its chemical structure and provides general experimental protocols for the analytical
techniques used in its characterization.

Chemical Structure and Properties

p-Menth-1-ene-3,6-diol is a derivative of p-menthane, featuring a cyclohexene ring with a
methyl group, an isopropyl group, and two hydroxyl groups at positions 1, 4, 3, and 6,

respectively.
Property Value
Molecular Formula C10H1802
Molecular Weight 170.25 g/mol
IUPAC Name 2-methyl-5-(propan-2-yl)cyclohex-2-ene-1,4-diol

Spectroscopic Data Summary
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While specific, experimentally derived quantitative data from a single, comprehensive source is
not readily available in the public domain, the following tables summarize the expected
spectroscopic features of p-Menth-1-ene-3,6-diol based on the known chemical shifts and
absorption ranges for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding
to the different types of protons in the molecule. Key expected resonances are outlined below.
Chemical shifts (8) are expressed in parts per million (ppm).
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Proton Type

Expected Chemical
Shift () Range
(ppm)

Multiplicity

Notes

Vinylic Proton (-
C=CH-)

5.0-6.0

Doublet or Doublet of

Doublets

The proton on the
double bond will be
coupled to adjacent

protons.

Carbinol Protons (-
CH-OH)

35-45

Multiplet

Protons on the
carbons bearing the
hydroxyl groups. Their
exact shift and
multiplicity will depend
on the
stereochemistry and
coupling with

neighboring protons.

Allylic Protons

1.8-25

Multiplet

Protons on the
carbons adjacent to
the double bond.

Isopropyl Protons (-
CH(CHs)2)

0.8 - 1.2 (for CHs), 1.5
- 2.5 (for CH)

Doublet (for CHs),
Multiplet (for CH)

The two methyl
groups of the
isopropyl moiety are
diastereotopic and
may show distinct

signals.

Methyl Proton (-C=C-
CHs)

16-1.8

Singlet or Doublet

The methyl group
attached to the double
bond.

Hydroxyl Protons (-
OH)

Variable (1.0 - 5.0)

Broad Singlet

The chemical shift is
concentration and
solvent dependent.
Can be exchanged
with D20.
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13C NMR (Carbon NMR): The carbon NMR spectrum will provide information on the different
carbon environments in the molecule.

Carbon Type Expected Chemical Shift () Range (ppm)
Vinylic Carbons (-C=C-) 120 - 140

Carbinol Carbons (-C-OH) 60 - 80

Alkyl Carbons 15-50

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl and alkene
functional groups.

] Expected Absorption ] o
Functional Group Intensity Description
Range (cm™?)

The broadness is due

O-H Stretch (Alcohol) 3200 - 3600 Strong, Broad ]
to hydrogen bonding.
C-0O Stretch (Alcohol) 1000 - 1260 Strong
C=C Stretch (Alkene) 1640 - 1680 Medium to Weak
=C-H Stretch (Alkene) 3010 - 3095 Medium
C-H Stretch (Alkane) 2850 - 2960 Strong

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and various fragmentation patterns that
can help in structure elucidation.
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m/z Value Interpretation

170 Molecular lon (M%)

152 Loss of H20 (M* - 18)

137 Loss of H20 and a methyl group (M*+ - 18 - 15)
127 Loss of an isopropyl group (M* - 43)

Resulting from further cleavages of the ring and
Other Fragments _
loss of functional groups.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a

monoterpenoid diol like p-Menth-1-ene-3,6-diol.

NMR Spectroscopy

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6
mL of a deuterated solvent (e.g., CDCls, DMSO-ds, or MeOD) in an NMR tube.

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

'H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical
parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2
seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the lower natural
abundance of 13C, a larger number of scans and a longer acquisition time are typically
required.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Chemical shifts are referenced to the residual solvent peak or an
internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
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e Sample Preparation:

o Neat (for liquids): Place a drop of the neat liquid between two salt plates (e.g., NaCl or
KBr).

o KBr Pellet (for solids): Grind a small amount of the solid sample with dry potassium
bromide (KBr) powder and press it into a thin, transparent pellet.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CS2) that has minimal IR
absorption in the regions of interest.

¢ Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~*. A background
spectrum of the salt plates or solvent is recorded and subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Mass Spectrometry (MS)

o Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like monoterpenoids.

« lonization: Use a suitable ionization technique, most commonly Electron lonization (El) at 70
eV.

e Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity
versus m/z.

o Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the spectroscopic characterization of
a natural product like p-Menth-1-ene-3,6-diol.
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Caption: Workflow for the spectroscopic analysis of p-Menth-1-ene-3,6-diol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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